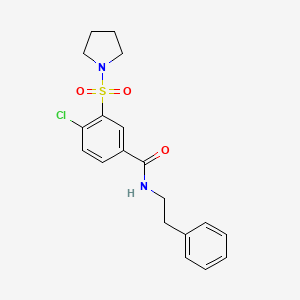![molecular formula C21H22ClNO4 B4237854 5'-chloro-1'-[3-(2-methylphenoxy)propyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4237854.png)
5'-chloro-1'-[3-(2-methylphenoxy)propyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Descripción general
Descripción
The compound of interest, due to its complex structure, likely involves intricate synthetic strategies and possesses unique physical and chemical properties. Although the exact compound was not directly found, research on related spiro compounds provides insights into potential synthetic pathways, molecular arrangements, and the properties of similarly structured compounds.
Synthesis Analysis
Spiro compounds are typically synthesized through reactions that allow for the cyclization of two different ring systems. For instance, one-pot synthesis methods have been developed for novel spiro heterocycles, highlighting the efficiency of synthesizing complex molecules in a single step without generating waste, which could be relevant for synthesizing the compound (Saxena et al., 2004). Additionally, methods utilizing SRN1 reaction conditions have been reported for constructing spirocyclic nuclei, indicating a versatile approach for introducing various substituents into the spiro framework (Sánchez et al., 2004).
Molecular Structure Analysis
Spiro compounds often exhibit unique molecular structures due to the spiro-configuration, where two rings are joined by a single atom. Studies on related compounds have employed X-ray crystallography to elucidate their precise molecular geometries, demonstrating the influence of substituents on the overall molecular conformation and stability. For example, investigations into spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] provide insights into the flatness of rings and the orientations of substituent groups, which are crucial for understanding the molecular structure of the target compound (Sharma et al., 2016).
Chemical Reactions and Properties
Spiro compounds participate in a variety of chemical reactions, leveraging their cyclic structures for reactivity. For instance, the synthesis of spiro[diindenopyridine-indoline]triones via one-pot reactions highlights the potential for creating diverse derivatives through cycloadditions and other key transformations, which could be applicable to the target compound (Ghahremanzadeh et al., 2010). Such reactions not only extend the chemical versatility of spiro compounds but also their potential applications in various fields.
Physical Properties Analysis
The physical properties of spiro compounds, including melting points, solubility, and crystal structure, are significantly influenced by their molecular configuration. Research on related compounds, such as 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, provides valuable data on hydrogen-bonded supramolecular synthons and the effect of chiral environments on crystallization, which are pertinent for predicting the behavior of the compound under study (Bredikhin et al., 2023).
Chemical Properties Analysis
The reactivity and stability of spiro compounds are governed by their chemical structures. Studies on spiro[indoline-3,2'-pyridines] and related compounds under Lewis acid catalysis reveal how electronic factors and substituent effects govern their reactivity towards nucleophiles and electrophiles, shedding light on the chemical behavior of spiro compounds in synthetic applications (Gao et al., 2014).
Propiedades
IUPAC Name |
5'-chloro-1'-[3-(2-methylphenoxy)propyl]spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-15-6-2-3-7-19(15)25-11-4-10-23-18-9-8-16(22)14-17(18)21(20(23)24)26-12-5-13-27-21/h2-3,6-9,14H,4-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAHESMMMCQAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)
![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)
![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)
![4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4237818.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)
![N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4237834.png)

![2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237843.png)
![4-{4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4237844.png)